

"1-(1H-indazol-3-yl)ethanone" molecular weight and formula

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Compound of Interest

Compound Name: **1-(1H-indazol-3-yl)ethanone**

Cat. No.: **B1317080**

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An In-Depth Technical Guide to **1-(1H-indazol-3-yl)ethanone**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **1-(1H-indazol-3-yl)ethanone**, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. The indazole core is a significant scaffold in the design of new therapeutic agents.

Core Physicochemical Data

The fundamental properties of **1-(1H-indazol-3-yl)ethanone** are summarized below, providing a clear reference for laboratory use and computational modeling.

| Identifier | Value | References |
|-------------------|--|---|
| IUPAC Name | 1-(1H-indazol-3-yl)ethanone | |
| Synonyms | 3-Acetylindazole | [1] |
| CAS Number | 4498-72-0 | [1] [2] [3] |
| Molecular Formula | C ₉ H ₈ N ₂ O | [1] [2] [3] [4] |
| Molecular Weight | 160.17 g/mol | [2] [3] [4] |
| Appearance | Solid | |
| InChI Key | BJEQUPDOOXOTLG- UHFFFAOYSA-N | [4] |

Synthesis Protocol

The synthesis of indazole derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of ortho-substituted phenylhydrazines or related precursors. Below is a representative experimental protocol for the preparation of a substituted indazole, which can be adapted for the synthesis of **1-(1H-indazol-3-yl)ethanone**. This protocol is based on the general principles of indazole synthesis.

Objective: To synthesize an indazole derivative via intramolecular cyclization.

Materials:

- Ortho-nitroacetophenone derivative (starting material)
- Reducing agent (e.g., Stannous chloride, SnCl₂)
- Sodium nitrite (NaNO₂) or Tert-butyl nitrite
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Organic solvent (e.g., Ethanol, Acetic Acid)

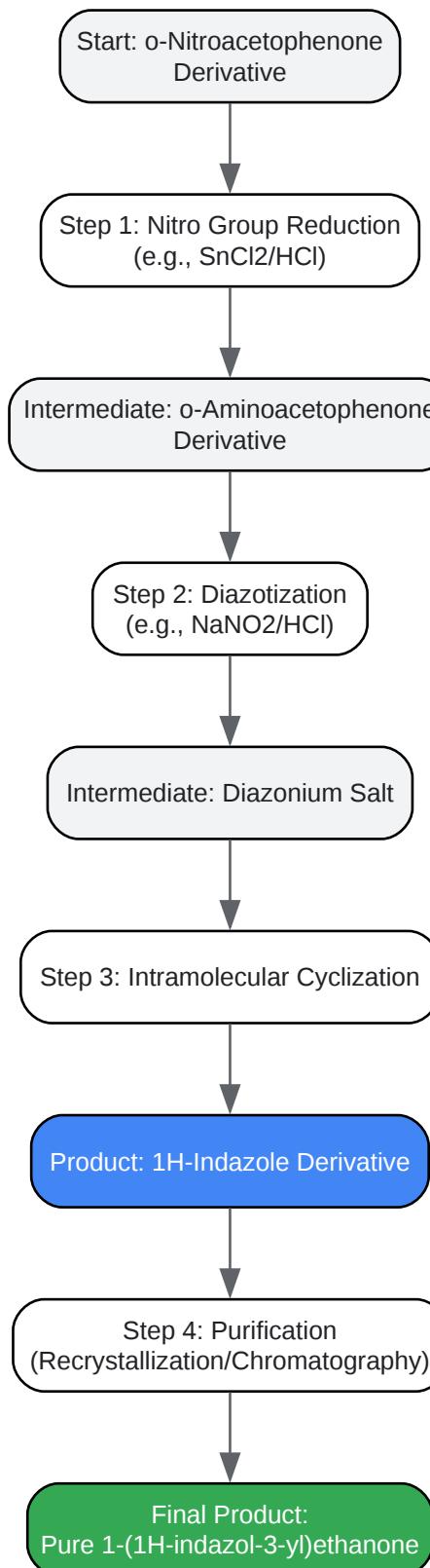
- Distilled water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

- Reduction of the Nitro Group: The synthesis often begins with the reduction of an ortho-nitroacetophenone derivative to the corresponding ortho-aminoacetophenone. This can be achieved by reacting the starting material with a reducing agent like stannous chloride in the presence of a strong acid such as hydrochloric acid.
- Diazotization: The resulting ortho-aminoacetophenone is then subjected to diazotization. This step involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).
- Intramolecular Cyclization: The diazonium salt formed in the previous step undergoes spontaneous intramolecular cyclization to form the indazole ring system. This reaction is typically carried out in an acidic medium.
- Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield the pure **1-(1H-indazol-3-yl)ethanone**.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of 1H-indazole derivatives, highlighting the key transformations from a suitable precursor.



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Caption: Generalized Synthesis Workflow for 1H-Indazole Derivatives.

Biological Context

The indazole scaffold is a prominent feature in many biologically active compounds. While specific signaling pathways for **1-(1H-indazol-3-yl)ethanone** are not extensively detailed in the literature, it is known to belong to a class of compounds with potential inhibitory effects on enzymes such as thiomorpholine[3]. Derivatives of indazole have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. The ethanone functional group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

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